

# Comparative Efficacy of FHT-1204 (Xelafaslatide) in Sham-Controlled Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of **FHT-1204** (xelafaslatide), a first-in-class Fas inhibitor, against sham-controlled studies in the treatment of Geographic Atrophy (GA) secondary to Age-Related Macular Degeneration (AMD) and Rhegmatogenous Retinal Detachment (RRD). **FHT-1204**, formerly known as ONL1204, is being developed by ONL Therapeutics.

### **Executive Summary**

Xelafaslatide is a small peptide designed to inhibit the Fas receptor, a key mediator of apoptosis (programmed cell death) and inflammation in the retina. By blocking the Fas signaling pathway, xelafaslatide aims to provide a neuroprotective effect, preserving retinal cells and, consequently, vision. Clinical development has focused on its potential in chronic and acute retinal diseases.

This guide summarizes the available efficacy data from sham-controlled clinical trials, details the experimental protocols of these studies, and illustrates the underlying mechanism of action and experimental workflows. Currently, a Phase 2 trial in GA is ongoing, and a Phase 2 trial in RRD has been completed with topline results available. As such, the data presented herein is based on preliminary findings from a completed Phase 1b study in GA and topline reports from the Phase 2 RRD study.



## Data Presentation: Efficacy of Xelafaslatide vs. Sham

Due to the ongoing nature of the pivotal Phase 2 GALAXY trial for Geographic Atrophy, publicly available quantitative data is limited to the preceding Phase 1b study (NCT04744662). For Rhegmatogenous Retinal Detachment, topline results of the Phase 2 study (NCT05730218) have been disclosed, indicating the primary endpoint was not met, but a potential benefit was observed in a predefined subgroup.

Table 1: Efficacy of Xelafaslatide in Geographic Atrophy (Phase 1b - NCT04744662) at 6 Months

| Treatment Arm                    | N              | Primary Outcome<br>Measure            | Reported Efficacy                              |
|----------------------------------|----------------|---------------------------------------|------------------------------------------------|
| Xelafaslatide (High Dose)        | Randomized     | Reduction in GA<br>Lesion Growth Rate | Up to 50% reduction compared to sham           |
| Xelafaslatide (Single Injection) | 6 (Open-label) | Reduction in GA<br>Lesion Growth Rate | 42% reduction compared to fellow untreated eye |
| Sham                             | Randomized     | -                                     | -                                              |

Note: Data is based on a press release and conference presentation. A full peer-reviewed publication with absolute lesion growth measurements and statistical analysis is not yet available.

Rhegmatogenous Retinal Detachment (Phase 2 - NCT05730218) - Topline Results

The Phase 2 randomized, sham-controlled study in patients with macula-off RRD did not meet its primary endpoint of improved contrast sensitivity. However, a pre-specified subgroup analysis of patients with more than 8 days of macula-off status suggested a visual benefit for those treated with xelafaslatide compared to sham, particularly in pseudophakic patients. Specific quantitative data for this subgroup analysis has not been publicly released.

#### **Experimental Protocols**



#### Geographic Atrophy: Phase 1b Study (NCT04744662)

- Study Design: A multi-center, randomized, controlled, multi-dose study to evaluate the safety and tolerability of xelafaslatide ophthalmic solution in patients with GA associated with AMD.
- Participants: Patients aged 55 years and older with bilateral GA secondary to AMD.
- Intervention: Intravitreal (IVT) injection of xelafaslatide. The study included a dose-escalation component and a natural history-controlled component where patients were randomized to receive either a low dose (50 μg) or a high dose (200 μg) of xelafaslatide, or a sham injection.
- Dosing Regimen: In the randomized portion, patients received two injections spaced three months apart.
- Primary Outcome: Safety and tolerability of xelafaslatide.
- Secondary Outcome: Change in the rate of GA lesion growth measured by fundus autofluorescence (FAF) at 6 months.

## Rhegmatogenous Retinal Detachment: Phase 2 Study (NCT05730218)

- Study Design: A randomized, sham-controlled, single-masked, dose-ranging, multi-center study to assess the safety and efficacy of intravitreal xelafaslatide in subjects with macula-off RRD.
- Participants: Patients with macula-off RRD undergoing standard-of-care surgical repair.
- Intervention: A single intravitreal injection of xelafaslatide (50 μg or 200 μg) or a sham injection administered as an adjunct to surgical repair.
- Procedure: The injection was administered between 12 hours and 10 days prior to the retinal detachment repair surgery.
- Primary Outcome: Improvement in contrast sensitivity at 6 months.



Check Availability & Pricing

• Secondary Outcomes: Included changes in best-corrected visual acuity (BCVA) and other functional and anatomical measures.

# Mandatory Visualization Signaling Pathway of FHT-1204 (Xelafaslatide)





Click to download full resolution via product page

Caption: FHT-1204 inhibits the Fas receptor, blocking apoptosis and inflammation.



## Experimental Workflow for a Sham-Controlled Trial of FHT-1204



Click to download full resolution via product page

 To cite this document: BenchChem. [Comparative Efficacy of FHT-1204 (Xelafaslatide) in Sham-Controlled Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830120#comparing-fht-1204-efficacy-against-sham-controlled-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com